1-ethynyl-2-methylcyclohexan-1-ol
Description
Properties
CAS No. |
15564-30-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-ethynyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3 |
InChI Key |
PMCQAVDMFZFUEH-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1(C#C)O |
Canonical SMILES |
CC1CCCCC1(C#C)O |
Other CAS No. |
15564-30-4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethynylmagnesium Bromide
Ethynylmagnesium bromide is typically prepared by reacting bromoethane with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions:
Key parameters:
-
Solvent : THF (boiling point: 66°C) preferred for higher reaction rates.
-
Temperature : 25–30°C, maintained via controlled addition of bromoethane.
-
Atmosphere : Argon or nitrogen to prevent oxidation.
Reaction with 2-Methylcyclohexanone
The Grignard reagent reacts with 2-methylcyclohexanone in THF at 30°C for 16 hours, followed by acidic work-up to yield the tertiary alcohol:
Procedure :
-
Reagent Addition : Ethynylmagnesium bromide (1.5 equiv) is added dropwise to 2-methylcyclohexanone (1 equiv) in THF.
-
Quenching : The reaction is quenched with saturated NHCl at 0°C, extracting the product into diethyl ether.
-
Isolation : Organic layers are dried over MgSO, filtered, and concentrated under reduced pressure.
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Side Products |
|---|---|---|---|
| Temperature | 30°C | 87.5 | <5% over-reduced alkane |
| Reaction Time | 16 h | 87.5 | Trace ketone dimerization |
| Solvent | THF | 87.5 | Minimal ether peroxides |
The high yield (87.5%) underscores the efficiency of this method, with side products primarily arising from over-reduction or solvent impurities.
Nucleophilic Substitution of Pre-Functionalized Cyclohexanol Derivatives
An alternative approach involves substituting a leaving group (e.g., chloride) in a cyclohexanol derivative with an ethynyl moiety. This method, adapted from alkyne functionalization protocols, employs a base-mediated reaction in dimethylformamide (DMF).
Synthesis of 2-Methylcyclohexanol Chloride
The starting material, 2-methylcyclohexanol chloride, is prepared via treatment of 2-methylcyclohexanol with thionyl chloride (SOCl):
Alkynylation with Terminal Alkynes
The chloride undergoes nucleophilic substitution with a terminal alkyne (e.g., ethynyltrimethylsilane) in the presence of potassium carbonate (KCO) and sodium iodide (NaI) in DMF:
Procedure :
-
Reaction Setup : 2-Methylcyclohexanol chloride (1 equiv), ethynyltrimethylsilane (1.3 equiv), KCO (2 equiv), and NaI (0.2 equiv) in DMF.
-
Heating : The mixture is stirred at 70°C for 12–16 hours.
-
Work-Up : The product is extracted into dichloromethane, washed with brine, and purified via column chromatography.
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Side Products |
|---|---|---|---|
| Temperature | 70°C | 65 | 10–15% elimination products |
| Base | KCO | 65 | Minimal hydrolysis |
| Solvent | DMF | 65 | Trace DMF decomposition |
This method offers moderate yields but requires pre-functionalization of the starting alcohol, increasing synthetic steps.
Comparative Analysis of Preparation Methods
Yield and Efficiency
| Method | Average Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Grignard Addition | 87.5 | 16 | Moderate | High |
| Nucleophilic Substitution | 65 | 16 | High | Moderate |
The Grignard method outperforms substitution in yield and scalability, though it demands stringent anhydrous conditions.
Side Reaction Profiles
-
Grignard Addition : Over-reduction to alkanes (≤5%) due to excess reducing agents.
-
Substitution : Elimination to cyclohexene derivatives (10–15%) under basic conditions.
Spectroscopic Validation of Synthetic Products
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
H NMR :
-
Hydroxyl proton: δ 1.5–2.0 ppm (broad singlet).
-
Ethynyl proton: δ 2.5–3.0 ppm (singlet).
-
-
C NMR :
Industrial-Scale Production Considerations
While lab-scale syntheses prioritize yield and purity, industrial production of this compound requires:
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 1-ethynylcyclohexane or 1-ethenylcyclohexanol.
Substitution: 1-chloro-1-ethynylcyclohexane.
Scientific Research Applications
1-Ethynyl-1-cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including sedative and anticonvulsant effects.
Medicine: Studied as a precursor to tranquilizers such as ethinamate.
Industry: Utilized in the production of polymers and as a catalyst inhibitor in silicone release coatings.
Mechanism of Action
The mechanism of action of 1-ethynyl-1-cyclohexanol involves its interaction with various molecular targets. As a precursor to ethinamate, it exerts sedative and muscle relaxant effects by modulating the activity of neurotransmitter receptors in the central nervous system . The compound’s ability to inhibit certain enzymes also contributes to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Ethynyl vs. Ethyl/Isopropyl Groups : The ethynyl group in the target compound enables distinct reactivity (e.g., alkyne-specific reactions) compared to saturated ethyl or branched isopropyl groups.
- Ring Saturation : Cyclohexene derivatives (e.g., ) exhibit reduced stability and increased reactivity due to double bonds, unlike the fully saturated cyclohexane ring in the target compound.
Physical and Chemical Properties
Key Observations :
- The ethynyl group in the target compound likely reduces solubility in water compared to hydroxylated derivatives but enhances compatibility with organic solvents.
- Steric hindrance from the 2-methyl group may slow reaction kinetics relative to less substituted analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-ethynyl-2-methylcyclohexan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves catalytic hydrogenation or alkyne addition to cyclohexanol derivatives. For example, palladium chloride (PdCl₂) catalysts in hexane solvent can promote selective hydrogenation of alkynes to alkenes, followed by hydroxylation . Key variables include temperature (80–120°C), pressure (1–3 atm H₂), and catalyst loading (1–5 mol%). Yields typically range from 60–85%, with side products like over-reduced alkanes forming at higher pressures.
| Reaction Conditions | Catalysts | Solvents | Yield (%) | Side Products |
|---|---|---|---|---|
| 80°C, 1 atm H₂ | PdCl₂ | Hexane | 65 | <5% alkane |
| 120°C, 3 atm H₂ | PdCl₂ | Toluene | 75 | 10–15% alkane |
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. The ethynyl group (-C≡CH) shows a sharp IR stretch at ~3300 cm⁻¹ (C≡C-H) and 2100 cm⁻¹ (C≡C). In ¹H NMR, the hydroxyl proton appears as a broad singlet (δ 1.5–2.0 ppm), while the ethynyl proton resonates at δ 2.5–3.0 ppm. ¹³C NMR confirms methyl (δ 20–25 ppm) and cyclohexanol carbons (δ 70–80 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate acute toxicity, but chronic exposure risks (e.g., liver enzyme disruption) require regular biomonitoring .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with experimental X-ray crystallography or NOESY data. For example, conflicting chair vs. boat conformations in cyclohexanol derivatives can be resolved by calculating energy differences (<5 kcal/mol favors chair) and matching NMR coupling constants (J = 10–12 Hz for axial-equatorial protons) .
Q. What strategies optimize regioselectivity in the functionalization of this compound?
- Methodological Answer : Use directing groups (e.g., -OH) to control electrophilic substitution. For ethynyl group reactions, Sonogashira coupling with aryl halides requires CuI/Pd(PPh₃)₄ catalysts in THF at 60°C. Regioselectivity (>90%) is achieved by steric hindrance from the methyl group, directing reactions to the para position .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies in buffered solutions (pH 3–10) show degradation via hydrolysis at pH > 8 (t₁/₂ = 24 hrs). Polar aprotic solvents (e.g., DMSO) stabilize the compound (t₁/₂ > 72 hrs), while protic solvents (e.g., ethanol) accelerate decomposition. UV-Vis monitoring at 260 nm quantifies degradation kinetics .
| Solvent | pH | Half-Life (hrs) | Degradation Pathway |
|---|---|---|---|
| DMSO | 7.4 | >72 | None |
| Ethanol | 7.4 | 48 | Esterification |
| Water | 9.0 | 24 | Hydrolysis |
Q. What advanced techniques validate the purity of this compound for pharmacological studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 1.0 mL/min) achieves >98% purity. Mass spectrometry (ESI-MS) confirms molecular ion [M+H]⁺ at m/z 153.1. Trace impurities (e.g., cyclohexanone derivatives) are quantified via GC-MS with a detection limit of 0.1% .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer : Anharmonic corrections in DFT (e.g., VPT2 method) reconcile IR peak shifts caused by hydrogen bonding. For example, a calculated -OH stretch at 3650 cm⁻¹ may redshift to 3400 cm⁻¹ experimentally due to solvent interactions. Compare scaled frequencies (scaling factor = 0.961) with experimental data .
Q. What experimental controls mitigate batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
